

Labeling 4-[2-(3-Piperidinyl)ethyl]morpholine for tracking studies

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Compound of Interest

Compound Name: 4-[2-(3-Piperidinyl)ethyl]morpholine

CAS No.: 1219979-45-9

Cat. No.: B1394802

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Application Note: Strategic Radiolabeling and Stable Isotope Synthesis of **4-[2-(3-Piperidinyl)ethyl]morpholine** for ADME and Receptor Occupancy Studies

Executive Summary & Strategic Rationale

The molecule **4-[2-(3-Piperidinyl)ethyl]morpholine** represents a critical pharmacophore often found in sigma receptor ligands, antipsychotics, and neuroprotective agents. In drug development, tracking the biodistribution and metabolic fate of such tertiary amines is challenging due to the potential for rapid oxidative metabolism (N-dealkylation) and high tissue binding.

This guide details the synthesis and labeling protocols required to generate high-fidelity tracking tools. We prioritize Reductive Amination as the primary chemical vehicle because it allows for the late-stage introduction of isotopic labels (Tritium and Deuterium) with minimal structural perturbation, ensuring the labeled compound behaves identically to the parent drug in biological systems.

Strategic Planning: Isotope Selection

Before initiating synthesis, the specific tracking goal dictates the isotope choice.

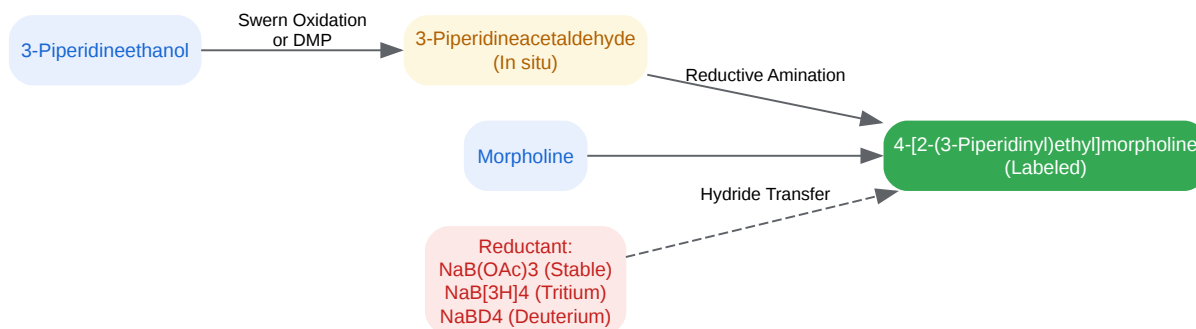
Feature	Tritium (H)	Carbon-14 (C)	Deuterium (H) / C
Primary Use	Receptor Binding (,), Autoradiography	ADME Mass Balance, Metabolite ID	LC-MS/MS Internal Standard (Quantification)
Detection	Liquid Scintillation (LSC)	LSC, AMS	Mass Spectrometry
Specific Activity	High (20–80 Ci/mmol)	Low (50–60 mCi/mmol)	N/A (Isotopic Enrichment >99%)
Cost	Low	High	Low
Synthesis Risk	Low (Reductive Amination)	High (Multi-step ring construction)	Low

Chemical Synthesis & Labeling Protocols

Retrosynthetic Analysis

The most robust disconnection for **4-[2-(3-Piperidinyl)ethyl]morpholine** is at the ethyl-morpholine nitrogen bond. This enables a convergent synthesis via Reductive Amination between 3-Piperidineacetaldehyde (masked as an acetal or generated in situ) and Morpholine.

Visualization: Synthesis Pathway



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Figure 1: Convergent synthesis pathway utilizing reductive amination for flexible isotope insertion.

Protocol A: Tritium (^3H) Labeling (High Specific Activity)

Objective: Synthesize [

^3H]-4-[2-(3-Piperidiny)ethyl]morpholine for receptor binding assays. Target Specific Activity: >20 Ci/mmol.

Reagents:

- Precursor: 2-(3-Piperidiny)acetaldehyde (freshly prepared from 3-piperidineethanol via Swern oxidation).
- Amine: Morpholine (anhydrous).
- Isotope Source: Sodium Borotritide ($\text{NaB}[\text{}^3\text{H}]_4$) (carrier-free).
- Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Procedure:

- Imine Formation:
 - In a tritiation flask, dissolve 2-(3-piperidiny)acetaldehyde (0.1 mmol) and morpholine (0.11 mmol) in anhydrous MeOH (1 mL).
 - Stir at room temperature for 30 minutes under Argon to allow the hemiaminal/imine equilibrium to establish. Note: Adding anhydrous MgSO₄ can drive imine formation.
- Tritium Incorporation:
 - Cool the solution to 0°C.
 - Add NaB[³H]₄ (25 mCi, dissolved in 0.1 M NaOH) dropwise.
 - Stir for 1 hour. Mechanism: The tritiated hydride attacks the imine carbon, locking the label at the ethyl bridge.
- Completion (Cold Chase):
 - Add excess non-radioactive Sodium Triacetoxyborohydride (STAB) (0.2 mmol) to reduce any remaining imine and ensure reaction completion.
 - Stir for 2 hours at room temperature.
- Work-up & Purification:
 - Quench with 1N HCl (carefully, in a fume hood suitable for volatile tritium).
 - Basify to pH 10 with 1N NaOH.
 - Extract with Dichloromethane (DCM) (3 x 2 mL).

- Purification: Semi-preparative HPLC (C18 column, Gradient: 5-95% ACN in Water + 0.1% TFA). Collect the radioactive peak corresponding to the product.
- Self-Validation:
 - Radiochemical Purity (RCP): Must be >98% by radio-HPLC.
 - Identity: Co-elution with authentic cold standard.

Protocol B: Deuterium (^2H) Labeling (Internal Standard)

Objective: Synthesize [

H

]-4-[2-(3-Piperidinyl)ethyl]morpholine for LC-MS quantification.

Modification:

- Replace NaB[

H]
with Sodium Borodeuteride (NaBD

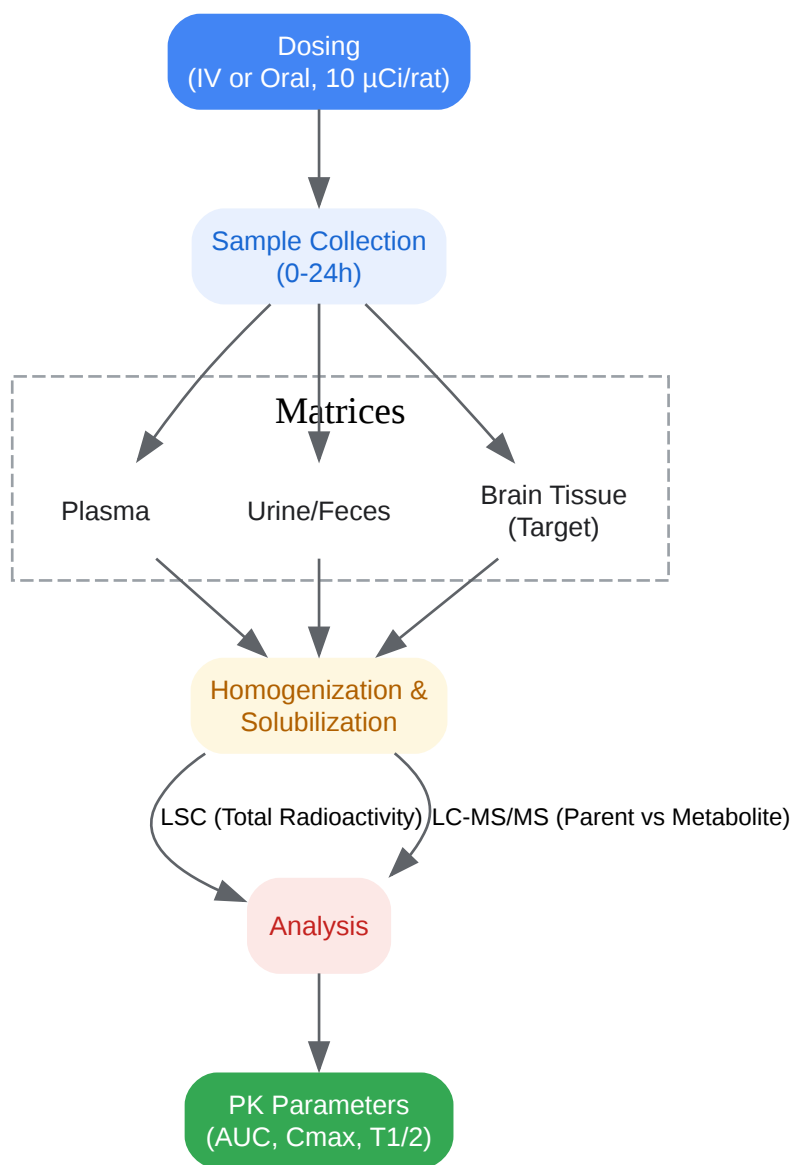
)].
- Perform the reaction in deuterated methanol (MeOD) to prevent deuterium washout/exchange at the alpha-position.
- Result: This yields a mass shift of +2 Da (or +4 Da if both the aldehyde and the reducing agent are deuterated).

Biological Application: Tracking & ADME Protocols

Once the labeled compound is synthesized, it enters the biological tracking phase.

In Vivo Tracking Workflow

The following workflow ensures compliance with FDA "Mass Balance" study guidelines.



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Figure 2: Workflow for tracking biodistribution and pharmacokinetics.

Protocol: Tissue Distribution Assay

- Dosing: Administer 1 mg/kg of the [³H]-labeled compound (mixed with cold carrier) to Sprague-Dawley rats.
- Perfusion: At time points (e.g., 1h, 4h, 24h), deeply anesthetize animals and perform transcardial perfusion with saline to remove blood from organs.

- Homogenization:
 - Weigh brain and liver samples wet.
 - Homogenize in 5 volumes of PBS.
- Solubilization:
 - Add 1 mL Solvable™ (PerkinElmer) to 100 mg tissue homogenate.
 - Incubate at 60°C for 2 hours until clear.
- Counting:
 - Add 10 mL Ultima Gold™ scintillation cocktail.
 - Count on a Liquid Scintillation Counter (LSC) for 5 minutes per sample.
 - Calculation: Convert CPM to DPM using a quench curve. Report data as %ID/g (Percent Injected Dose per gram).

Quality Control & Troubleshooting

Issue	Probable Cause	Corrective Action
Low Radiochemical Yield	Moisture in reaction; Old NaB[H]	Dry reagents over molecular sieves; Titrate reductant activity.
Scrambling of Label	Acidic protons in solvent during reduction	Use aprotic solvents (DCE) or mild buffers; Avoid strong acids during workup.
Low Brain Uptake	P-gp efflux or rapid metabolism	Check plasma stability; Co-administer P-gp inhibitor (Cyclosporin A) to validate transport mechanism.

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